2-Furanol, tetrahydro-5,5-diphenyl-
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Overview
Description
2-Furanol, tetrahydro-5,5-diphenyl- is a chemical compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a furan ring that is fully hydrogenated and substituted with two phenyl groups at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, tetrahydro-5,5-diphenyl- typically involves the hydrogenation of a furan derivative. One common method is the catalytic hydrogenation of 2-furanone in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
In industrial settings, the production of 2-Furanol, tetrahydro-5,5-diphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furanol, tetrahydro-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-Furanol, tetrahydro-5,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and antidepressant agent
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Furanol, tetrahydro-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on sodium channels and N-methyl-D-aspartic acid (NMDA) receptors, which are involved in its anticonvulsant and antidepressant effects . Additionally, it may exhibit partial agonistic action on brain muscarinic receptors, contributing to its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-furanol: A similar compound with a fully hydrogenated furan ring but without the phenyl substitutions.
2-Furanone: Another furan derivative that differs in its oxidation state and functional groups.
Uniqueness
2-Furanol, tetrahydro-5,5-diphenyl- is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5,5-diphenyloxolan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLNYKSNBYJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480589 |
Source
|
Record name | 2-Furanol, tetrahydro-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53798-78-0 |
Source
|
Record name | 2-Furanol, tetrahydro-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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